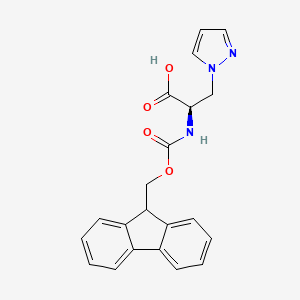

Fmoc-D-ala(1-pyrazolyl)-OH

説明

Significance of Non-Canonical Amino Acids in Peptide and Protein Engineering

The introduction of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in chemical biology and protein engineering. nih.govnih.gov Unlike the 20 standard proteinogenic amino acids, ncAAs offer a vast expansion of chemical diversity, enabling the introduction of novel functionalities and properties. nih.govcaltech.edu This expansion allows researchers to engineer proteins with enhanced stability, unique catalytic activities, or specific labeling capabilities for imaging and diagnostics. acs.org

Role of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Advanced Peptide Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique central to creating custom peptide chains on a solid support. creative-peptides.com The Fmoc group functions as a temporary protecting shield for the α-amino group of an amino acid. creative-peptides.comiris-biotech.de This protection is crucial as it prevents unintended reactions during the sequential coupling of amino acids to elongate the peptide chain. americanpeptidesociety.org

The primary advantage of the Fmoc protecting group lies in its base-lability; it is readily removed under mild basic conditions, typically with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This deprotection step is orthogonal to the acid-labile conditions used to cleave the final peptide from the resin support and remove permanent side-chain protecting groups (like tBu), which is a common strategy in SPPS. iris-biotech.denih.gov This orthogonality minimizes side reactions and preserves the integrity of sensitive modifications on the peptide. nih.gov Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene byproduct that can be quantified by UV spectroscopy, allowing for real-time monitoring of the synthesis efficiency. wikipedia.org Due to these mild conditions and ease of automation, the Fmoc strategy has become the preferred method for synthesizing long, complex, and modified peptides. americanpeptidesociety.orgnih.gov

Contextualization of Pyrazolyl-Containing Amino Acid Derivatives in Academic Research

Pyrazolyl-containing amino acids, such as derivatives of pyrazolyl-alanine, represent a class of non-canonical amino acids of significant interest in academic research. The pyrazole ring is often used as a bioisostere for the imidazole ring of histidine. acs.org This substitution allows researchers to probe the specific roles of histidine residues in enzyme catalysis, protein-protein interactions, and metal coordination, as the pyrazole ring has different electronic and protonation properties compared to imidazole. acs.org

Synthetic routes to create peptides containing β-(1-pyrazolyl)-alanine have been developed to facilitate these types of biochemical studies. acs.org Research has explored the synthesis of various pyrazole-containing α-amino acids and their derivatives. researchgate.net Beyond their use as histidine mimics, pyrazole moieties are incorporated into peptidomimetics and other structures due to their versatile biological activities. researchgate.net More recent innovations in peptide chemistry have leveraged the Knorr pyrazole synthesis to convert peptide hydrazides into active acyl-pyrazole intermediates, which can then be used to form C-terminal thioesters for native chemical ligation, a powerful technique for constructing large proteins. nih.gov

Historical Development and Current Status of Fmoc-D-alanine Derivatives

Fmoc-D-alanine derivatives are important building blocks in peptide synthesis. The incorporation of D-amino acids, such as D-alanine, into a peptide chain composed of L-amino acids introduces significant conformational changes. This structural alteration can render the peptide more resistant to degradation by proteases, which typically recognize L-amino acids, thereby enhancing the peptide's biological half-life. Fmoc-D-alanine itself is used in various research applications, from creating peptide-based drugs to developing self-assembling hydrogels for drug delivery systems. chemimpex.com

Within this context, Fmoc-D-ala(1-pyrazolyl)-OH is a specialized derivative that combines the features of a D-amino acid, an Fmoc protecting group, and a pyrazolyl side chain. It is designed for use in Fmoc-based solid-phase peptide synthesis to introduce a D-pyrazolyl-alanine residue at a specific position. This allows for the creation of peptides with both enhanced enzymatic stability and a unique side chain capable of participating in specific molecular interactions or serving as a histidine analogue.

Detailed research findings on this specific molecule are primarily situated within the broader context of developing novel peptide structures. Its use is implicit in studies requiring the specific properties it confers.

Chemical Data for this compound

| Property | Value |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid guidechem.com |

| CAS Number | 948594-98-7 guidechem.comguidechem.com |

| Molecular Formula | C₂₁H₁₉N₃O₄ guidechem.comiris-biotech.de |

| Molecular Weight | 377.39 g/mol guidechem.comiris-biotech.de |

| Synonyms | FMOC-D-ALA(1-PYZ)-OH, N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-BETA-1-PYRAZOLYL-D-ALANINE, D-N-FMOC-3-PYRAZOL-1-YL-ALANINE guidechem.com |

特性

分子式 |

C21H19N3O4 |

|---|---|

分子量 |

377.4 g/mol |

IUPAC名 |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 |

InChIキー |

LFIMKADLAIDVGC-LJQANCHMSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CC=N4)C(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |

配列 |

X |

製品の起源 |

United States |

Q & A

Basic: How is Fmoc-D-Ala(1-Pyrazolyl)-OH synthesized and characterized in peptide research?

Answer:

this compound is typically synthesized via a multi-step process. The pyrazolyl group is introduced to the D-alanine backbone through alkylation or substitution reactions, followed by Fmoc protection using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) . Characterization involves:

- HPLC : Purity assessment (e.g., ≥98% by reverse-phase C18 column, gradient elution with acetonitrile/water + 0.1% TFA) .

- NMR : Confirmation of stereochemistry and functional groups (e.g., δ 7.6–8.0 ppm for pyrazolyl protons, δ 4.3–4.5 ppm for α-H) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 377.4 (M+H⁺) .

Advanced: How can coupling efficiency of this compound in SPPS be optimized?

Answer:

The steric hindrance from the pyrazolyl group necessitates tailored coupling strategies:

- Reagents : Use DIC/Oxyma or HATU/HOAt for efficient activation, reducing racemization risk .

- Solvents : DMF or DCM with 0.4 M concentration to enhance solubility .

- Double Coupling : Repeat coupling steps with fresh reagents for residues prone to incomplete reactions .

- Monitoring : Kaiser test or FT-IR to detect free amines post-coupling .

Data Contradiction: How to resolve discrepancies in reported coupling efficiencies for bulky Fmoc-protected residues?

Answer:

Contradictions arise from variations in:

- Resin Type : Wang vs. Rink amide resins affect steric accessibility .

- Activation Methods : HOBt/EDC may underperform vs. Oxyma/DIC for hindered residues .

- Temperature : Coupling at 25°C vs. 0°C impacts reaction kinetics .

Recommendation : Standardize protocols using high-performance reagents (e.g., HATU) and report resin loading capacity .

Stability: How stable is this compound under SPPS conditions?

Answer:

- Fmoc Deprotection : Stable to piperidine (20% in DMF, 2 × 5 min) but may degrade with prolonged exposure .

- Acidic Conditions : Avoid TFA >2 hours to prevent pyrazolyl group cleavage .

- Storage : Desiccate at –20°C under argon to prevent hydrolysis .

Analytical Methods: What techniques confirm the structural integrity of peptides incorporating this residue?

Answer:

- Circular Dichroism (CD) : Detects conformational changes induced by the pyrazolyl side chain .

- 2D-NMR (HSQC, NOESY) : Maps intramolecular interactions and confirms D-configuration .

- Chiral HPLC : Validates enantiomeric purity (e.g., Chirobiotic T column, hexane/isopropanol mobile phase) .

Side Reactions: What are common side reactions during incorporation, and how are they mitigated?

Answer:

- Racemization : Minimize using low-temperature (0–4°C) coupling and Oxyma/DIC .

- Incomplete Deprotection : Extend piperidine treatment (2 × 10 min) while monitoring by LC-MS .

- Pyrazolyl Oxidation : Use degassed solvents and inert atmosphere for long syntheses .

Chiral Integrity: How to ensure retention of the D-configuration during synthesis?

Answer:

- Activation Reagents : DIC/Oxyma reduces racemization vs. carbodiimides .

- Chiral Validation : Compare retention times with L-isomer standards via chiral HPLC .

- Kinetic Monitoring : Track coupling progress via real-time FT-IR to prevent over-activation .

Peptide Conformation: How does the pyrazolyl side chain influence secondary structures?

Answer:

- Helix Disruption : The rigid pyrazolyl group may reduce α-helix propensity vs. alanine; assess via CD spectroscopy .

- β-Sheet Stabilization : Hydrophobic interactions with adjacent residues can enhance β-sheet content .

- MD Simulations : Predict conformational impacts using force fields parameterized for non-canonical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。